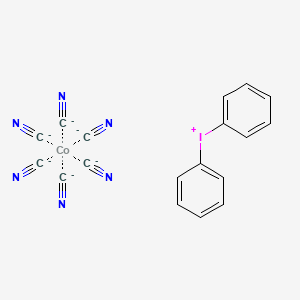
Cobalt;diphenyliodanium;hexacyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt;diphenyliodanium;hexacyanide is a complex compound that combines cobalt, diphenyliodanium, and hexacyanide ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;diphenyliodanium;hexacyanide typically involves the reaction of cobalt salts with diphenyliodanium and hexacyanide ions under controlled conditions. One common method involves the use of cobalt chloride, diphenyliodanium chloride, and potassium hexacyanoferrate in an aqueous solution. The reaction is carried out at room temperature with constant stirring to ensure complete mixing of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control the reaction conditions, such as temperature, pH, and concentration of reactants, to ensure consistent product quality. The final product is typically purified through filtration and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Cobalt;diphenyliodanium;hexacyanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s redox behavior is particularly notable, as it can participate in electron transfer processes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous or nonaqueous solutions, depending on the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions can produce cobalt(II) species.
Scientific Research Applications
Cobalt;diphenyliodanium;hexacyanide has several scientific research applications:
Electrochemistry: The compound’s redox properties make it useful in studying electron transfer processes and developing electrochemical sensors.
Catalysis: It serves as a catalyst in various organic reactions, including hydrosilylation and oxidation reactions.
Material Science: The compound is used in the synthesis of advanced materials with unique electronic and magnetic properties.
Environmental Science: It is employed in the removal of pollutants from water through catalytic degradation processes.
Mechanism of Action
The mechanism of action of cobalt;diphenyliodanium;hexacyanide involves its ability to undergo redox reactions, which facilitate electron transfer processes. The compound’s molecular targets include various organic and inorganic substrates, and its pathways involve the formation of intermediate species that participate in the overall reaction mechanism.
Comparison with Similar Compounds
Similar Compounds
Potassium ferricyanide: Similar to cobalt;diphenyliodanium;hexacyanide, potassium ferricyanide is a hexacyanide compound with notable redox properties.
Cobalt hexacyanoferrate: This compound shares the cobalt and hexacyanide components and exhibits similar electrochemical behavior.
Uniqueness
This compound is unique due to the presence of the diphenyliodanium moiety, which imparts distinct chemical properties and enhances its catalytic activity in certain reactions. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
79502-65-1 |
|---|---|
Molecular Formula |
C18H10CoIN6-5 |
Molecular Weight |
496.1 g/mol |
IUPAC Name |
cobalt;diphenyliodanium;hexacyanide |
InChI |
InChI=1S/C12H10I.6CN.Co/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;6*1-2;/h1-10H;;;;;;;/q+1;6*-1; |
InChI Key |
AZLXEJDBMJIXOS-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















